(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPUBWELGCSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655877 | |
| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54094-07-4 | |
| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone , also known as a derivative of phenstatin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Properties
- Molecular Weight : 320.76 g/mol
- CAS Number : 54094-07-4
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It functions primarily as a tubulin inhibitor , disrupting microtubule dynamics essential for cancer cell division.
- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase.
- Apoptosis Induction : By disrupting microtubule formation, the compound triggers apoptosis through the mitochondrial pathway, activating caspase-3 and other apoptotic markers .
In Vitro Studies
In vitro studies have demonstrated that this compound has IC50 values ranging from 0.1 to 10 µM against various cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 2.5 |
| MCF-7 (breast cancer) | 3.0 |
| HCT-116 (colon cancer) | 5.0 |
These results indicate potent antiproliferative activity across multiple cancer types.
In Vivo Studies
In vivo experiments using mouse models have shown that doses of 10 mg/kg body weight lead to significant tumor regression without notable toxicity .
Other Biological Activities
Besides its anticancer properties, the compound has been evaluated for:
- Antiviral Activity : Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms .
- Antioxidant Properties : Exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
-
Pharmacokinetic Profile :
- The compound demonstrates favorable pharmacokinetic properties with a half-life suitable for therapeutic applications.
- Studies indicate stability under physiological conditions with minimal degradation over time.
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Case Studies
- Study on Thiazole-Pyrimidine Derivatives : A series of thiazole-pyrimidine derivatives incorporating the trimethoxyphenyl group were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compound 4b showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM .
- Piperazine Derivatives : Research on piperazine derivatives demonstrated that those featuring the (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone structure exhibited significant cytotoxicity against multidrug-resistant cancer cell lines with an average IC50 value around 85 nM .
| Compound | Cell Line Tested | GI Value (%) | IC50 (nM) |
|---|---|---|---|
| 4b | HOP-92 | 86.28 | - |
| Piperazine Derivative | Various | - | 85 |
Antimicrobial Properties
The antimicrobial potential of this compound derivatives has also been explored extensively. These compounds have shown efficacy against various bacterial strains and fungi.
Antibacterial Activity
A study highlighted that certain derivatives exhibited moderate antibacterial activity against resistant strains of bacteria when tested in vitro. The presence of the trimethoxyphenyl group was essential for enhancing the antibacterial properties .
Antifungal Activity
In addition to antibacterial effects, compounds derived from this structure have demonstrated antifungal properties, making them candidates for further development as therapeutic agents against fungal infections .
Antiviral Activity
Recent advancements have also pointed to the antiviral potential of this compound derivatives. Research indicates that these compounds can inhibit viral replication by targeting tubulin dynamics within host cells.
Case Study on Thiadiazole Derivatives
A series of thiadiazole derivatives synthesized from this compound were tested for their ability to inhibit viral infections such as the tobacco mosaic virus. Some derivatives showed promising antiviral activity .
Comparison with Similar Compounds
Methoxy vs. Methyl Substitutions
- (4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (1b): Replacing one methoxy group with a methyl at the 6-position (2,3,4-trimethoxy-6-methylphenyl) increases synthetic yield to 69% compared to the parent compound’s 35% . However, reduced methoxy content may lower tubulin-binding affinity, as methoxy groups are critical for polar interactions in the colchicine pocket . Data: mp 99–101°C; $ ^1H $-NMR (CDCl₃): δ 2.15 (s, CH₃), 3.67–3.83 (s, OCH₃) .
Chloro vs. Methoxy Substitutions
- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): Substituting the 4-chloro group with methoxy (PHT) retains antitubulin activity but alters pharmacokinetics. PHT exhibits in vivo tumor growth inhibition in paclitaxel-resistant models, with enhanced solubility due to the polar methoxy group .
Heterocyclic Derivatives
Imidazole and Thiazole Derivatives
- (4-(4-Chlorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone: Incorporating an imidazole ring improves antiproliferative potency. This derivative shows IC₅₀ values <1 μM against prostate carcinoma cells, attributed to imidazole’s hydrogen-bonding capacity with tubulin’s β-subunit . Data: HRMS [M+H]⁺ 373.0992; HPLC purity 95.6% .
- 4-Amino-2-(4-chlorophenyl)thiazol-5-yl Analogs (3d): Thiazole derivatives with amino substituents (e.g., 3d) demonstrate 48% yield and sub-micromolar IC₅₀ values. The amino group enhances water solubility and facilitates interactions with tubulin’s hydrophobic pocket .
Pyrrole and Pyrazole Derivatives
- (1-(4-Chlorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (14): Pyrrole-containing analogs exhibit moderate tubulin inhibition (14% yield) but distinct $ ^1H $-NMR shifts (δ 6.8–7.64 ppm) due to aromatic proton environments .
- (1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c): Pyrazole derivatives achieve IC₅₀ values as low as 0.054 μM, surpassing the parent compound’s activity. The pyrazole’s planar geometry optimizes binding to tubulin’s β-subunit .
Antiproliferative Potency
Metabolic Stability and Oral Bioavailability
- PHT : Demonstrates 92% plasma protein binding, prolonging its half-life in vivo .
Preparation Methods
General Synthetic Approach
The predominant preparation method for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves the acylation of 3,4,5-trimethoxybenzene with 4-chlorobenzoyl chloride under Friedel-Crafts conditions:
-
- 4-Chlorobenzoyl chloride (acylating agent)
- 3,4,5-Trimethoxybenzene (aromatic substrate)
- Lewis acid catalyst (commonly aluminum chloride or other suitable catalysts)
- Solvent (often dichloromethane or similar inert solvents)
-
- The 3,4,5-trimethoxybenzene is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
- The reaction proceeds via electrophilic aromatic substitution, where the acyl chloride forms an acylium ion intermediate that attacks the electron-rich aromatic ring of the trimethoxybenzene.
- The reaction mixture is stirred under controlled temperature conditions to optimize yield and minimize side reactions.
-
- The crude product is purified by column chromatography on silica gel to isolate the pure ketone.
- Recrystallization from suitable solvents (e.g., ethanol) may be employed to further purify the compound.
This method is supported by commercial synthetic protocols and is the most straightforward and widely used approach to obtain this compound in research settings.
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Data
- The Friedel-Crafts acylation method produces the target ketone with high purity, confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.
- Characterization typically shows the carbonyl carbon signal in ^13C NMR around 190–195 ppm, aromatic proton signals consistent with substitution patterns, and methoxy group signals around 3.7–3.9 ppm.
- Purification by silica gel chromatography is effective in removing unreacted starting materials and side products.
- The compound's molecular weight (306.74 g/mol) and formula (C16H15ClO4) are consistent with the expected structure.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and its derivatives?
- Answer : Common approaches include:
- Friedel-Crafts acylation : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-chlorophenyl-substituted aromatic rings under Lewis acid catalysis (e.g., AlCl₃) .
- Suzuki-Miyaura coupling : For derivatives with heterocyclic substituents (e.g., imidazoles, thiazoles), palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates is effective .
- Multistep functionalization : Sequential reactions, such as nucleophilic substitution followed by Grignard additions, are used for complex derivatives (e.g., benzo[b]thiophene or pyrrole analogs) .
- Key Characterization Data :
| Technique | Example Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.89–3.94 (s, 9H, OCH₃), 7.36–7.81 (m, aromatic protons) | |
| HRMS | [M+H]⁺: 373.0992 (C₁₉H₁₇ClN₂O₄) |
Q. How is the cytotoxicity of this compound assessed in vitro, and what are typical experimental parameters?
- Answer :
- Cell lines : Human cancer cell lines (e.g., MCF-7, HeLa) are used with IC₅₀ values determined via MTT assays .
- Controls : Include tubulin-targeting agents (e.g., colchicine) for comparison .
- Mechanistic assays : Flow cytometry for cell cycle arrest (G2/M phase) and Annexin V staining for apoptosis .
Advanced Research Questions
Q. What structural modifications enhance tubulin polymerization inhibition while reducing off-target toxicity?
- Answer :
- Substitution patterns :
- Imidazole derivatives : 4-Aryl-2-benzoyl-imidazoles with 3,4,5-trimethoxyphenyl groups show IC₅₀ < 50 nM in antiproliferative assays .
- Thiazole analogs : Substitution at the 4-position with aminophenyl groups improves solubility and tubulin binding .
- SAR trends : Bulky substituents on the aryl ring reduce metabolic instability, while polar groups (e.g., -NH₂) enhance water solubility .
Q. How do conflicting data on apoptosis vs. non-apoptotic cell death mechanisms arise, and how can they be resolved?
- Answer :
- Contradictions : Some studies report caspase-dependent apoptosis via p53 activation , while others note autophagy or necrosis at higher concentrations .
- Resolution strategies :
- Dose-response profiling : Lower doses (1–10 µM) favor apoptosis, while higher doses (>20 µM) trigger necrosis .
- Pathway inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) or autophagy blockers (e.g., chloroquine) to isolate mechanisms .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation address them?
- Answer :
- Challenges : Low oral bioavailability due to poor solubility and first-pass metabolism .
- Solutions :
- Prodrug design : Esterification of methoxy groups improves absorption (e.g., tert-butyl carbamate derivatives) .
- Nanoparticle encapsulation : Liposomal formulations enhance tumor targeting and reduce hepatic clearance .
Q. How can computational methods guide the optimization of this compound’s binding to tubulin?
- Answer :
- Docking studies : Align the 3,4,5-trimethoxyphenyl moiety with the colchicine-binding site of β-tubulin (PDB: 1SA0) .
- MD simulations : Predict stability of hydrogen bonds between the carbonyl group and Thr179/Asn258 residues .
- QSAR models : Use logP and polar surface area to balance potency and permeability .
Data Contradictions and Validation
Q. Why do some studies report high purity (>95%) via HPLC, yet inconsistent bioactivity?
- Answer :
- Potential causes :
- Conformational isomers : Rotamers of imidazole derivatives (e.g., 12c in ) may not resolve in standard HPLC conditions.
- Batch variability : Trace solvents (e.g., DMSO) in crystallized samples can inhibit biological activity .
- Validation steps :
- 2D NMR (NOESY) : Confirm stereochemical homogeneity .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C 64.50% vs. 64.33% in ).
Methodological Recommendations
Q. What strategies improve yield in multistep syntheses of complex derivatives?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
